Cas no 933001-29-7 (6-AZABICYCLO[3.2.1]OCTANE-5-CARBOXYLIC ACID)
6-AZABICYCLO[3.2.1]OCTANE-5-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
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- 6-AZABICYCLO[3.2.1]OCTANE-5-CARBOXYLIC ACID
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- MDL: MFCD27920379
- Inchi: 1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)5-9-8/h6,9H,1-5H2,(H,10,11)
- InChI Key: JMZDITNNFGJZLT-UHFFFAOYSA-N
- SMILES: C1CC2(C(O)=O)NCC(C2)C1
6-AZABICYCLO[3.2.1]OCTANE-5-CARBOXYLIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28859-0.05g |
6-azabicyclo[3.2.1]octane-5-carboxylic acid |
933001-29-7 | 90% | 0.05g |
$462.0 | 2023-09-06 | |
| Enamine | EN300-28859-0.1g |
6-azabicyclo[3.2.1]octane-5-carboxylic acid |
933001-29-7 | 90% | 0.1g |
$603.0 | 2023-09-06 | |
| Enamine | EN300-28859-0.25g |
6-azabicyclo[3.2.1]octane-5-carboxylic acid |
933001-29-7 | 90% | 0.25g |
$862.0 | 2023-09-06 | |
| Enamine | EN300-28859-0.5g |
6-azabicyclo[3.2.1]octane-5-carboxylic acid |
933001-29-7 | 90% | 0.5g |
$1360.0 | 2023-09-06 | |
| Enamine | EN300-28859-1.0g |
6-azabicyclo[3.2.1]octane-5-carboxylic acid |
933001-29-7 | 90% | 1.0g |
$1742.0 | 2023-07-06 | |
| Enamine | EN300-28859-2.5g |
6-azabicyclo[3.2.1]octane-5-carboxylic acid |
933001-29-7 | 90% | 2.5g |
$3417.0 | 2023-09-06 | |
| Enamine | EN300-28859-5.0g |
6-azabicyclo[3.2.1]octane-5-carboxylic acid |
933001-29-7 | 90% | 5.0g |
$5056.0 | 2023-07-06 | |
| Enamine | EN300-28859-10.0g |
6-azabicyclo[3.2.1]octane-5-carboxylic acid |
933001-29-7 | 90% | 10.0g |
$7497.0 | 2023-07-06 | |
| Enamine | EN300-28859-1g |
6-azabicyclo[3.2.1]octane-5-carboxylic acid |
933001-29-7 | 90% | 1g |
$1742.0 | 2023-09-06 | |
| Enamine | EN300-28859-5g |
6-azabicyclo[3.2.1]octane-5-carboxylic acid |
933001-29-7 | 90% | 5g |
$5056.0 | 2023-09-06 |
6-AZABICYCLO[3.2.1]OCTANE-5-CARBOXYLIC ACID Suppliers
6-AZABICYCLO[3.2.1]OCTANE-5-CARBOXYLIC ACID Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 6-AZABICYCLO[3.2.1]OCTANE-5-CARBOXYLIC ACID
6-Azabicyclo[3.2.1]octane-5-carboxylic acid: A Comprehensive Overview
The compound 6-Azabicyclo[3.2.1]octane-5-carboxylic acid, identified by the CAS number 933001-29-7, is a bicyclic amino acid derivative with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of bicyclic compounds, which are known for their rigid and stable structures, making them valuable in various applications.
The structural uniqueness of 6-Azabicyclo[3.2.1]octane-5-carboxylic acid lies in its bicyclo[3.2.1]octane framework, which consists of a fused bicyclic system with an amino group at the 6-position and a carboxylic acid group at the 5-position. This arrangement imparts the compound with distinct chemical and physical properties, including high stability, excellent solubility, and potential bioavailability.
Recent studies have highlighted the potential of 6-Azabicyclo[3.2.1]octane-5-carboxylic acid as a building block for drug development. Researchers have explored its ability to act as a chiral ligand in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency. This property is particularly valuable in the pharmaceutical industry, where the stereochemistry of molecules plays a critical role in their efficacy and safety.
In addition to its role in drug discovery, 6-Azabicyclo[3.2.1]octane-5-carboxylic acid has been investigated for its applications in materials science. Its rigid structure makes it an ideal candidate for use in the development of advanced materials, such as high-performance polymers and nanomaterials. Recent research has demonstrated its potential as a monomer for synthesizing polyamides with exceptional thermal stability and mechanical strength.
The synthesis of 6-Azabicyclo[3.2.1]octane-5-carboxylic acid involves a multi-step process that typically begins with the preparation of the bicyclic framework followed by functionalization to introduce the amino and carboxylic acid groups. One common approach involves ring-closing metathesis using ruthenium-based catalysts, which allows for the formation of the bicyclic system with high efficiency and selectivity.
Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing 6-Azabicyclo[3.2.1]octane-5-carboxylic acid. Researchers have developed catalytic systems that utilize renewable resources and minimize waste generation, making the synthesis process more environmentally friendly.
The biological activity of 6-Azabicyclo[3.2.1]octane-5-carboxylic acid has been extensively studied, particularly its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, studies have shown that this compound exhibits inhibitory activity against certain kinases and proteases, making it a promising lead compound for anti-cancer drug development.
In conclusion, 6-Azabicyclo[3.2.1]octane-5-carboxylic acid, CAS No.933001-29-7, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a valuable tool for researchers in both academia and industry.
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